molecular formula C11H7Br2N5O3 B1259918 Latonduine B

Latonduine B

Cat. No. B1259918
M. Wt: 417.01 g/mol
InChI Key: ARYHGXSLRQWMGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Latonduine B is a natural product found in Stylissa carteri with data available.

Scientific Research Applications

Structure and Synthesis

Latonduines A and B are alkaloids with unique heterocyclic skeletons, isolated from the marine sponge Stylissa carteri. The structure of latonduines was confirmed through spectroscopic data and synthesis, proposing ornithine as their biogenetic precursor (Linington et al., 2003).

Antiproliferative Activities

Latonduine derivatives have been synthesized, including indole ring-fused benzazepinone series, showing antiproliferative activities on breast cancer cell lines. Some derivatives exhibited notable cytotoxic activities (Putey et al., 2007).

Application in Cystic Fibrosis Treatment

Latonduine A and its analogs have shown activity as F508del-cystic fibrosis transmembrane regulator (CFTR) correctors in cell-based assays. The correction activity is attributed to simultaneous inhibition of PARP3 and PARP16 (Centko et al., 2020). Additionally, latonduine analogs have been developed that are more potent F508del-CFTR correctors. These analogs inhibit poly-ADP ribose polymerase (PARP) isozymes 1, 3, and 16, providing insights into their mechanism of action (Carlile et al., 2016).

PARP Inhibition and CFTR Trafficking

The latonduines, identified as F508del-CFTR trafficking correctors, modulate poly(ADP-ribose) polymerase (PARP) activity. This modulation is key to their efficacy in correcting F508del-CFTR trafficking, indicating a new pathway for cystic fibrosis treatments (Carlile et al., 2012).

Novel Chemical Structures and Antiproliferative Activity

Several latonduine derivatives, including Schiff bases and their metal complexes, have been synthesized and evaluated for their antiproliferative activities. These studies contribute to understanding the structure-activity relationships of latonduine derivatives (Wittmann et al., 2023). Additionally, latonduine and indoloquinoline derivatives and their copper(II) complexes have been developed, demonstrating significant antiproliferative activities and insights into their kinase inhibitory profiles (Wittmann et al., 2022).

properties

Product Name

Latonduine B

Molecular Formula

C11H7Br2N5O3

Molecular Weight

417.01 g/mol

IUPAC Name

12-amino-3,4-dibromo-7-oxo-5,8,11,13-tetrazatricyclo[8.4.0.02,6]tetradeca-1(10),2(6),3,11,13-pentaene-14-carboxylic acid

InChI

InChI=1S/C11H7Br2N5O3/c12-5-4-3-2(16-11(14)18-7(3)10(20)21)1-15-9(19)6(4)17-8(5)13/h17H,1H2,(H,15,19)(H,20,21)(H2,14,16,18)

InChI Key

ARYHGXSLRQWMGE-UHFFFAOYSA-N

SMILES

C1C2=C(C3=C(C(=O)N1)NC(=C3Br)Br)C(=NC(=N2)N)C(=O)O

Canonical SMILES

C1C2=C(C3=C(C(=O)N1)NC(=C3Br)Br)C(=NC(=N2)N)C(=O)O

synonyms

latonduine B

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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